N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
CAS No.: 866346-37-4
Cat. No.: VC4197710
Molecular Formula: C26H29N3O4
Molecular Weight: 447.535
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866346-37-4 |
|---|---|
| Molecular Formula | C26H29N3O4 |
| Molecular Weight | 447.535 |
| IUPAC Name | N-(2,5-diethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C26H29N3O4/c1-3-31-18-9-10-22(32-4-2)21(15-18)28-26(30)20-14-17-13-16-7-5-11-29-12-6-8-19(23(16)29)24(17)33-25(20)27/h9-10,13-15,27H,3-8,11-12H2,1-2H3,(H,28,30) |
| Standard InChI Key | MMMMCPDCLXLFOE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 |
Introduction
N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex heterocyclic organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. Its unique structure, which includes both pyridine and pyrano rings, suggests interactions with specific biological targets, making it a candidate for further pharmacological studies.
Synthesis and Chemical Reactions
The synthesis of N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide typically involves multi-step synthetic routes. The specific conditions for these reactions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity.
Potential Applications
This compound has been referenced in various patents and scientific literature for its potential therapeutic effects against cancer and other diseases. Continued research into this compound could yield significant advancements in therapeutic strategies against various malignancies.
Mechanism of Action
The mechanism of action may involve interactions with specific biological targets, though quantitative data on binding affinities and IC50 values would provide insights into its efficacy. Further studies are needed to fully understand how this compound interacts at a molecular level.
Comparison with Related Compounds
For comparison, another compound with a similar functional group, N-(2,5-diethoxyphenyl)benzamide (CAS 92-22-8), is used in research and has a simpler structure. It is classified as a benzamide with potential applications in experimental research .
Data Table: Comparison with N-(2,5-diethoxyphenyl)benzamide
| Compound | Molecular Formula | Classification | Applications |
|---|---|---|---|
| N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide | Not explicitly provided | Heterocyclic organic compound, carboxamide | Cancer treatment |
| N-(2,5-diethoxyphenyl)benzamide (CAS 92-22-8) | C17H19NO3 | Benzamide | Experimental research |
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